molecular formula C8H8O3S B13845860 3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

Cat. No.: B13845860
M. Wt: 184.21 g/mol
InChI Key: PXSKYBRGAZRBRB-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid is an organic compound with the molecular formula C8H8O3S It is a heterocyclic compound containing both sulfur and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-b]pyran derivative with a carboxylic acid group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid is unique due to the presence of both sulfur and oxygen atoms in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid

InChI

InChI=1S/C8H8O3S/c9-7(10)6-4-12-8-5(6)2-1-3-11-8/h4H,1-3H2,(H,9,10)

InChI Key

PXSKYBRGAZRBRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(OC1)SC=C2C(=O)O

Origin of Product

United States

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